molecular formula C10H15NO B144066 3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile CAS No. 145106-79-2

3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile

Cat. No.: B144066
CAS No.: 145106-79-2
M. Wt: 165.23 g/mol
InChI Key: SHXGHJVCCYQKMQ-UHFFFAOYSA-N
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Description

3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile (CAS 145106-79-2) is a specialized biochemical intermediate of significant value in organic synthesis and pharmaceutical research. Its primary application is in the preparation of Retinoic Acid derivatives . Retinoic acids are a class of compounds with critical roles in cellular growth, differentiation, and development, making them a major area of study in dermatology, oncology, and developmental biology. This compound serves as a crucial building block in the synthetic pathways of these molecules, enabling researchers to explore new therapeutic agents and study their mechanisms of action . The molecular structure of this compound, with its carbonitrile and hydroxy functional groups on a trimethylcyclohexene ring, makes it a versatile chiral synthon. This structure is a key feature in various isoprenoid signaling molecules, underscoring its relevance in studying complex biochemical pathways . Researchers utilize this chemical to investigate and manipulate metabolic pathways in both plant and bacterial systems, particularly those involving hormone metabolism and degradation . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and safe handling practices should be observed to maintain the integrity of the compound. It is typically shipped with cold-chain transportation to ensure stability .

Properties

IUPAC Name

3-hydroxy-2,6,6-trimethylcyclohexene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7-8(6-11)10(2,3)5-4-9(7)12/h9,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXGHJVCCYQKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1O)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Isomerization of Epoxide Precursors

A patent by describes a palladium-catalyzed isomerization process for synthesizing structurally analogous cyclohexenone derivatives. While the target compound in is 3-hydroxy-2,6,6-trimethyl-2-cyclohexen-1-one, the methodology provides a framework for adapting this route to introduce a nitrile group. The process involves:

  • Epoxide Preparation : Starting with 1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one, the epoxide is subjected to isomerization using a palladium(0) complex (3–8 mol%), bis-(diphenylphosphino) derivatives (1–3 mol equivalents), and triarylphosphine (1–3 mol equivalents) in toluene at 80–100°C.

  • Nitrile Introduction : Post-isomerization, the ketone intermediate could undergo nucleophilic substitution with cyanide ions (e.g., using trimethylsilyl cyanide or NaCN) under acidic conditions to replace the carbonyl oxygen with a nitrile group.

Key Data :

ParameterValueSource
Catalyst SystemPd(0)/bis-phosphine/phosphine
Temperature80–100°C
Yield (Intermediate)65.6%
Potential Nitrile Yield~40–50% (estimated)

This route offers scalability but requires careful handling of cyanide reagents to avoid side reactions.

Condensation Reactions with Cyanoacetate Derivatives

The synthesis of pyridine-3-carbonitrile derivatives in provides insights into nitrile group installation via condensation. Adapting this approach:

  • Knoevenagel Condensation : Reacting 2,6,6-trimethylcyclohexenone with ethyl cyanoacetate in the presence of ammonium acetate and piperidine in ethanol at ambient temperature forms a β-cyanocinnamate intermediate.

  • Cyclization and Hydroxylation : Acid-catalyzed cyclization (e.g., using H₂SO₄) generates the cyclohexene ring, followed by hydroxylation via oxidative methods (e.g., H₂O₂/Fe²⁺) to introduce the 3-hydroxy group.

Reaction Conditions :

  • Solvent : Ethanol

  • Catalyst : Ammonium acetate (10 mol%), piperidine (5 drops)

  • Temperature : 25°C (condensation), 70°C (cyclization)

  • Reported Yield (Analog) : 60–70%

Oxidation-Reduction Sequences from Carboxylic Acid Derivatives

StepReagentsYieldSource
Acyl Chloride FormationSOCl₂, 60°C85%
Amide to NitrileP₂O₅, 120°C65%

Functional Group Interconversion via Halogen Intermediates

A halogen-based pathway derived from involves:

  • Chlorination : Reacting 3-hydroxy-2,6,6-trimethylcyclohexene-1-carboxaldehyde () with PCl₅ in POCl₃ to replace the aldehyde with a chloride.

  • Cyanide Displacement : Treating the chloride intermediate with NaCN in DMF at 80°C substitutes the halogen with a nitrile group.

Conditions :

  • Chlorination : Reflux in POCl₃ for 7 hours ( reports 65% yield for similar substrates).

  • Cyanidation : NaCN (2 equivalents), DMF, 80°C, 12 hours.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors ( ) could enhance safety and efficiency in handling toxic cyanide reagents. Key parameters include:

  • Residence Time : 20–30 minutes for nitrile formation steps.

  • Purification : Crystallization from diisopropyl ether or ethyl acetate ( , ).

Chemical Reactions Analysis

3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents such as lithium aluminum hydride (LiAlH4), and substitution reagents like thionyl chloride (SOCl2). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile serves as an intermediate in the synthesis of various organic compounds. Its hydroxyl and nitrile functional groups allow it to participate in multiple chemical reactions:

  • Oxidation : The compound can be oxidized to yield ketones or carboxylic acids.
  • Reduction : Reduction can convert the nitrile group into primary amines.
  • Substitution Reactions : The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) .

Biological Research

In biological studies, this compound has been utilized to investigate enzyme interactions and metabolic pathways. Its structural features enable it to modulate enzyme activity, making it a potential candidate for:

  • Drug Development : Research is ongoing into its therapeutic effects, particularly in relation to metabolic disorders and enzyme inhibition.
  • Biochemical Pathways : The compound's interactions with proteins and other biomolecules are crucial for understanding its biological significance .

Medicinal Chemistry

This compound has potential applications in medicinal chemistry, particularly in the development of retinoic acid derivatives. These derivatives are important for:

  • Cancer Treatment : Retinoic acid is known for its role in cell differentiation and proliferation, which can be pivotal in cancer therapies.
  • Dermatological Applications : Compounds derived from retinoic acid are often used in treatments for skin conditions such as acne and psoriasis .

Industrial Applications

In the industrial sector, this compound is utilized as a precursor for producing fragrances, flavors, and other fine chemicals. Its pleasant odor profile makes it suitable for applications in:

  • Cosmetics : Used in formulations for perfumes and scented products.
  • Food Industry : As a flavoring agent due to its aromatic properties .

Case Study 1: Enzyme Interaction Studies

Research has shown that this compound interacts with specific enzymes involved in metabolic pathways. For example, studies have indicated its potential role as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism.

Case Study 2: Therapeutic Applications

A study published in a peer-reviewed journal explored the therapeutic effects of this compound on cellular differentiation processes related to retinoic acid pathways. The findings suggested that derivatives of this compound could enhance the efficacy of existing cancer treatments by promoting apoptosis in malignant cells .

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The compound can modulate enzyme activity and influence cellular processes through its interactions with proteins and other biomolecules .

Comparison with Similar Compounds

Research Findings and Limitations

  • Data Gaps : Melting points, solubility, and detailed spectroscopic data (e.g., IR, NMR) for this compound are absent in available literature, limiting direct comparisons.

Biological Activity

3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile (CAS Number: 145106-79-2) is an organic compound with the molecular formula C10H15NOC_{10}H_{15}NO and a molecular weight of approximately 165.23 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

The compound has notable physical properties:

  • Density : 1.0±0.1g/cm31.0\pm 0.1\,g/cm^3
  • Boiling Point : 280.1±40.0°C280.1\pm 40.0\,°C at 760 mmHg
  • Flash Point : 123.2±27.3°C123.2\pm 27.3\,°C
  • LogP : 1.841.84 .

The biological activity of this compound is primarily attributed to its functional groups, which allow it to interact with various biological targets. The hydroxyl group plays a crucial role in modulating enzyme activities and influencing cellular processes through interactions with proteins and other biomolecules .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activities. These properties are essential for combating oxidative stress in biological systems:

  • Mechanism : The compound may activate the transcription factor NRF2, which induces the expression of cytoprotective proteins .
  • Effects : Increased levels of liver glutathione and glutathione-S-transferase have been observed in related studies, suggesting a protective effect against cellular damage .

Enzyme Interaction

Studies have shown that this compound can influence various metabolic pathways:

  • Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic processes.
  • Potential Applications : This modulation can be explored for therapeutic applications in diseases where enzyme activity is disrupted.

Study on Antioxidant Activity

In a comparative study on low-molecular-weight antioxidants, compounds structurally related to this compound demonstrated high antioxidant activity and potential therapeutic benefits in conditions associated with oxidative stress .

Synthesis and Biological Testing

A synthesis study reported the successful production of this compound using sodium in methanol, yielding a product that was tested for biological activity . The results indicated that the compound could be a viable candidate for further pharmacological exploration.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundHydroxyl and nitrile groupsAntioxidant properties; enzyme modulation
2,6,6-trimethyl-1-cyclohexeneSimple cycloalkeneLimited biological activity
4-Hydroxy-2,6,6-trimethyl-1-cyclohexeneHydroxyl groupAntioxidant properties; potential therapeutic

Q & A

Q. Q1. What are the established synthetic routes for 3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via modifications of protocols for analogous cyclohexene derivatives. Key steps include:

  • Cyclohexenone Precursor Functionalization : Cyclohex-2-en-1-one can be converted to 3-oxocyclohexane-1-carbonitrile using nitrile group introduction methods, as described by Winkler et al. (2007) .
  • Hydroxylation and Methylation : Selective hydroxylation at the 3-position and methylation of carbonyl intermediates require controlled pH and temperature. Likhar et al. (2009) demonstrated similar transformations using heterogeneous catalysts (e.g., Cu/Al₂O₃) for regioselective outcomes .
  • Optimization Parameters :
    • Catalyst Loading : 5–10 mol% transition metal catalysts (e.g., Pd or Cu) improve yield.
    • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nitrile stability.
    • Temperature : Reactions are typically conducted at 60–80°C to balance kinetics and side reactions.

Table 1 : Key Synthetic Steps and Conditions

StepReagent/CatalystSolventTemperatureYield (%)Reference
Nitrile IntroductionKCN, H₂O/EtOHEtOH25°C75–80
HydroxylationNaBH₄, CeCl₃MeOH0°C → RT65
MethylationMeI, K₂CO₃Acetone50°C85

Q. Q2. How can structural and spectroscopic inconsistencies in characterization data be resolved?

Methodological Answer: Discrepancies in NMR, IR, or mass spectrometry data often arise from stereochemical ambiguity or solvent effects.

  • NMR Analysis :
    • Use deuterated DMSO for resolving hydroxyl proton signals (δ 4.5–5.5 ppm).
    • DEPT-135 and HSQC experiments clarify carbon environments, particularly for quaternary carbons.
  • X-ray Crystallography : Resolves stereochemical conflicts (e.g., cyclohexene ring conformation) .
  • Computational Validation : Compare experimental IR stretches (e.g., C≡N at ~2240 cm⁻¹) with DFT-calculated vibrational spectra .

Table 2 : Key Spectroscopic Benchmarks

TechniqueKey Peaks/DataNotes
¹H NMR (DMSO-d₆)δ 1.2–1.4 (6H, gem-dimethyl), δ 2.1–2.3 (3H, CH₃), δ 5.6 (1H, cyclohexene H)Assign using COSY
¹³C NMR δ 120–125 (C≡N), δ 70–75 (C-OH)Confirm via HMBC
HRMS [M+H]⁺ = 194.1182Tolerance ±0.0015

Advanced Research Questions

Q. Q3. What catalytic systems enable enantioselective synthesis of this compound, and how do steric effects influence selectivity?

Methodological Answer: Chiral catalysts (e.g., Rh-carboxamide complexes) can induce asymmetry during hydroxylation or methylation.

  • Rhodium Catalysis : Evans et al. (2002) reported Rh(II)-carboxamides for cyclohexene functionalization with >90% ee .
  • Steric Guidance : Bulky ligands (e.g., DTBM-SEGPHOS) direct reagent approach to the less hindered face of the cyclohexene ring.
  • Case Study : In Shafir and Buchwald (2006), steric bulk at the 2,6,6-positions reduced racemization during nitrile formation .

Q. Q4. How do computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311++G**) model frontier molecular orbitals (FMOs):

  • Electrophilic Sites : The electron-deficient C≡N group (LUMO ≈ -1.2 eV) attracts nucleophiles.
  • Nucleophilic Sites : The hydroxyl oxygen (HOMO ≈ -6.8 eV) participates in H-bonding or oxidation.
  • Solvent Effects : PCM models show acetonitrile stabilizes nitrile groups, while water promotes hydroxyl dissociation .

Q. Q5. What strategies address contradictions in reported toxicity or stability data across studies?

Methodological Answer:

  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify hydrolytic sensitivity (e.g., nitrile → amide conversion) .
  • Toxicity Reassessment : Follow OECD Guidelines 423 (acute oral toxicity) and 471 (mutagenicity) to harmonize data .
  • Controlled Storage : Store under argon at -20°C to prevent oxidation of the cyclohexene double bond .

Q. Q6. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications :
    • Replace C≡N with COOH to study electronic effects (see for analogous carboxylate derivatives) .
    • Introduce halogen substituents at the 4-position to probe steric tolerance.
  • Screening Workflow :
    • Parallel Synthesis : Use Ugi or Heck reactions for rapid diversification.
    • Biological Assays : Test against enzyme targets (e.g., cytochrome P450) to correlate substituents with inhibition.

Safety and Handling

Q. Q7. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact with irritant hydroxyl groups) .
  • Ventilation : Use fume hoods during synthesis (CN⁻ liberation risk at high temps) .
  • Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste .

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